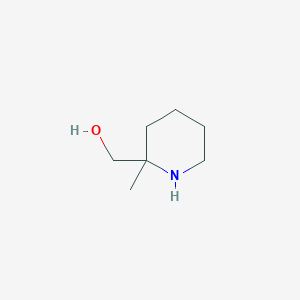

(2-甲基哌啶-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Methylpiperidin-2-yl)methanol” is a compound with the molecular formula C7H15NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular weight of “(2-Methylpiperidin-2-yl)methanol” is approximately 129.20 .

Chemical Reactions Analysis

Piperidines are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学研究应用

手性配体的合成

(2-甲基哌啶-2-基)甲醇及其衍生物已被探索用于新型手性配体的合成。这些配体在不对称催化中至关重要,例如二乙基锌催化加成到苯甲醛的反应,这是研究不对称诱导的基准反应。这些配体提供的外对映选择性控制对于生产具有高旋光纯度的药物和精细化学品至关重要。研究表明,2-哌啶基甲醇骨架上的结构修饰显着影响催化活性、不对称诱导和对映选择性,强调了不对称合成中手性配体精确设计的必要性 (Alvarez-Ibarra 等,2010).

绿色化学和可持续甲基化

(2-甲基哌啶-2-基)甲醇衍生物的另一个重要应用涉及绿色化学方法,特别是在使用甲醇作为 C1 来源的甲基化和亚甲基化反应中。研究强调了使用甲醇(一种可持续且对环境无害的甲基化剂)通过借氢方法形成 C-C 和 C-N 键。这种方法不仅为化学合成提供了一种更绿色的选择,而且还强调了利用可再生资源和提高化学生产过程效率的重要性 (Biswas 和 Srimani,2021).

催化活性和选择性反应

(2-甲基哌啶-2-基)甲醇在催化体系中的探索也促进了选择性催化反应的发展。例如,开发可以有效介导甲基化反应的催化剂(使用甲醇作为 C1 来源)为各种有机化合物的合成开辟了新途径。这些催化剂促进了胺的选择性 N-甲基化和硝基芳烃的转移氢化,展示了甲醇在有机合成中的多功能性和潜力。这项研究表明,这些催化体系能够为从简单易得的试剂生成有价值的化学产品提供一条可持续的途径 (Sarki 等,2021).

甲醇在生物技术中的利用

此外,(2-甲基哌啶-2-基)甲醇相关研究已为工业生物技术领域做出了贡献,特别是在使用甲醇作为生产化学品和燃料的原料方面。基于甲醇的甲基营养细菌生物工艺技术是一个成熟的领域,对合成和利用甲醇生成增值产品进行了广泛的研究。这些研究强调了甲醇作为替代碳源的潜力,促进了化学工业经济竞争力和可持续生物工艺的发展 (Schrader 等,2009).

作用机制

Target of Action

It is known that piperidine derivatives, which include (2-methylpiperidin-2-yl)methanol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

The mechanism of action of similar piperidine derivatives involves the formation of two new bonds: c-c (alkylation) and c-n (carboamination) . This process is initiated by the carbocation generated in situ from alcohol .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Pharmacokinetics

The molecular weight of (2-methylpiperidin-2-yl)methanol is 12920 , which may influence its pharmacokinetic properties.

Result of Action

It is known that piperidine derivatives can have a wide range of biological and pharmacological activities .

未来方向

生化分析

Biochemical Properties

(2-Methylpiperidin-2-yl)methanol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperidine derivatives, which are known for their pharmacological activities . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.

Cellular Effects

The effects of (2-Methylpiperidin-2-yl)methanol on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative activity against certain cancer cell lines, suggesting that (2-Methylpiperidin-2-yl)methanol may have similar effects . This compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, (2-Methylpiperidin-2-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, piperidine derivatives have been known to inhibit certain enzymes involved in neurotransmitter degradation, which can result in increased neurotransmitter levels and altered neuronal activity . Additionally, (2-Methylpiperidin-2-yl)methanol may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Methylpiperidin-2-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to (2-Methylpiperidin-2-yl)methanol in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of (2-Methylpiperidin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. It is essential to determine the threshold doses that elicit beneficial effects without causing harm to the organism.

Metabolic Pathways

(2-Methylpiperidin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of (2-Methylpiperidin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of (2-Methylpiperidin-2-yl)methanol can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

属性

IUPAC Name |

(2-methylpiperidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)4-2-3-5-8-7/h8-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUZRRCAXCJUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094071-26-7 |

Source

|

| Record name | (2-methylpiperidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2578136.png)

![8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2578139.png)

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)

![7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2578154.png)